Cyclohexyl 4-methylbenzenesulfinate
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Overview
Description
Cyclohexyl 4-methylbenzenesulfinate is an organic compound with the molecular formula C13H18O3S. It is a sulfinic acid ester, where the sulfinic acid moiety is bonded to a cyclohexyl group and a 4-methylbenzene group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexyl 4-methylbenzenesulfinate can be synthesized through the reaction of cyclohexanol with 4-methylbenzenesulfinyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired sulfinic ester .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the esterification of sulfinic acids with alcohols under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl 4-methylbenzenesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert it to sulfides.
Substitution: Nucleophilic substitution reactions can replace the sulfinyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alkoxides are employed under mild conditions.
Major Products Formed:
Oxidation: Cyclohexyl 4-methylbenzenesulfonate.
Reduction: Cyclohexyl 4-methylbenzenesulfide.
Substitution: Various substituted cyclohexyl derivatives depending on the nucleophile used
Scientific Research Applications
Cyclohexyl 4-methylbenzenesulfinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Cyclohexyl 4-methylbenzenesulfinate involves its reactivity as a sulfinic ester. It can undergo nucleophilic attack, leading to the formation of various products depending on the reaction conditions. The molecular targets and pathways involved are primarily related to its ability to form stable intermediates and products through these reactions .
Comparison with Similar Compounds
4-Methylbenzenesulfinate: Shares the sulfinic acid moiety but lacks the cyclohexyl group.
Cyclohexyl 4-methylbenzenesulfonate: An oxidized form of Cyclohexyl 4-methylbenzenesulfinate.
Cyclohexyl 4-methylbenzenesulfide: A reduced form of the compound.
Uniqueness: this compound is unique due to its specific combination of the cyclohexyl and 4-methylbenzene groups, which imparts distinct reactivity and properties compared to its analogs .
Properties
CAS No. |
23730-24-7 |
---|---|
Molecular Formula |
C13H18O2S |
Molecular Weight |
238.35 g/mol |
IUPAC Name |
cyclohexyl 4-methylbenzenesulfinate |
InChI |
InChI=1S/C13H18O2S/c1-11-7-9-13(10-8-11)16(14)15-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3 |
InChI Key |
VKFPIMGZISHRBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)OC2CCCCC2 |
Origin of Product |
United States |
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